molecular formula C15H20O2 B14294707 6,6-Dimethyl-3-phenylheptane-2,5-dione CAS No. 112481-16-0

6,6-Dimethyl-3-phenylheptane-2,5-dione

Katalognummer: B14294707
CAS-Nummer: 112481-16-0
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: WTNVSIFCPJIWLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dimethyl-3-phenylheptane-2,5-dione is an organic compound with the molecular formula C15H20O2 It is a diketone, meaning it contains two ketone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3-phenylheptane-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropanoic acid with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by dehydration to form the diketone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethyl-3-phenylheptane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The diketone can be oxidized to form carboxylic acids.

    Reduction: Reduction of the diketone can yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6,6-Dimethyl-3-phenylheptane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6,6-Dimethyl-3-phenylheptane-2,5-dione involves its interaction with various molecular targets. The diketone functional groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone with similar structural features but different substituents.

    2,6-Dimethyl-3,5-heptanedione: A related compound with a similar backbone but lacking the phenyl group.

Uniqueness

6,6-Dimethyl-3-phenylheptane-2,5-dione is unique due to the presence of both the phenyl group and the diketone functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

112481-16-0

Molekularformel

C15H20O2

Molekulargewicht

232.32 g/mol

IUPAC-Name

6,6-dimethyl-3-phenylheptane-2,5-dione

InChI

InChI=1S/C15H20O2/c1-11(16)13(10-14(17)15(2,3)4)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3

InChI-Schlüssel

WTNVSIFCPJIWLF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(CC(=O)C(C)(C)C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.